molecular formula C8H4N2S B1456371 Thieno[3,2-b]pyridine-7-carbonitrile CAS No. 1239505-20-4

Thieno[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1456371
CAS No.: 1239505-20-4
M. Wt: 160.2 g/mol
InChI Key: YSTMLMGSZZBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various scientific fields.

Biochemical Analysis

Biochemical Properties

Thieno[3,2-b]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition can lead to the suppression of cancer cell growth. Additionally, this compound has shown interactions with multidrug resistance modulators, enhancing the efficacy of chemotherapeutic agents .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as Pim-1 kinase, by binding to their active sites and preventing their activity . This inhibition can result in the downregulation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may exhibit different biological activities, which could influence the overall outcome of long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately influencing its therapeutic efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic potential and overall pharmacokinetic profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression . This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-7-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating these carboxamides in formic acid to yield thieno[3,2-b]pyridine-7-carbonitriles . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include functionalized thienopyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Thieno[3,2-b]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]pyridine-7-carbonitrile stands out due to its unique structural features and the presence of a nitrile group, which can be further functionalized to enhance its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

thieno[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTMLMGSZZBOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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